molecular formula C15H13F3N4O2 B2539218 Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 832107-66-1

Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2539218
CAS No.: 832107-66-1
M. Wt: 338.29
InChI Key: IRBJOIZVPYUWOM-UHFFFAOYSA-N
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Description

Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C15H13F3N4O2 and its molecular weight is 338.29. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Methyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play a crucial role in cellular stress responses and inflammation, respectively.

Mode of Action

This compound interacts with its targets by binding to the active residues of ATF4 and NF-kB proteins . This interaction results in the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells . This results in promising neuroprotective and anti-inflammatory properties .

Pharmacokinetics

The compound’s promising neuroprotective and anti-inflammatory properties suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is a significant reduction in the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This leads to promising neuroprotective activity . Additionally, the compound shows significant anti-neuroinflammatory properties through the inhibition of NO and TNF-α production in LPS-stimulated human microglia cells .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it is generally understood that factors such as temperature, pH, and the presence of other compounds can influence the action of chemical compounds

Properties

IUPAC Name

methyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c1-8-11(13(23)24-2)12(22-14(21-8)19-7-20-22)9-3-5-10(6-4-9)15(16,17)18/h3-7,12H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBJOIZVPYUWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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